Fmoc-L-beta-homoisoleucine, also known as Fmoc-L-β-homoisoleucine, is a non-proteinogenic amino acid that serves as a building block in peptide synthesis. Its molecular formula is with a molecular weight of 367.44 g/mol. This compound is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group on the amino group, which facilitates its use in solid-phase peptide synthesis. Fmoc-L-beta-homoisoleucine is particularly valuable in the synthesis of peptides with enhanced biological activity and stability.
Fmoc-L-beta-homoisoleucine can be sourced from various chemical suppliers, including Sigma-Aldrich and Chem-Impex. It is produced through synthetic methods that involve the modification of natural amino acids to introduce the Fmoc protection and alter the side chain structure.
Fmoc-L-beta-homoisoleucine is classified as an amino acid derivative and falls under the category of synthetic organic compounds used primarily in biochemical research and pharmaceutical applications.
The synthesis of Fmoc-L-beta-homoisoleucine typically involves several key steps:
The solid-phase synthesis process is often monitored using colorimetric tests such as the chloranil test, which indicates successful deprotection and coupling reactions. The choice of resin and coupling reagents can significantly influence the yield and purity of the final product .
Fmoc-L-beta-homoisoleucine features a unique structure characterized by its aliphatic side chain and an Fmoc protecting group. The structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to its chiral center at the beta carbon. Its three-dimensional conformation plays a crucial role in its interaction with biological targets.
Fmoc-L-beta-homoisoleucine participates in various chemical reactions typical for amino acids, including:
The use of coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Diisopropylcarbodiimide) enhances the efficiency of peptide bond formation by activating the carboxylic acid component .
The mechanism by which Fmoc-L-beta-homoisoleucine functions primarily revolves around its incorporation into peptides that modulate biological activity. Once integrated into a peptide sequence, it can influence protein folding, stability, and binding affinity to receptors or enzymes.
Studies indicate that peptides containing beta-homoisoleucine exhibit altered pharmacokinetic properties compared to their natural counterparts, potentially leading to improved therapeutic profiles .
Relevant data include its density, refractive index, and specific optical rotation, which can provide insights into its purity and chiral properties .
Fmoc-L-beta-homoisoleucine has significant applications in:
Its versatility makes it a valuable tool in both academic research and pharmaceutical development .
Fmoc-L-β-homoisoleucine (systematic name: Fmoc-3-amino-4-methyl-2-ethylpentanoic acid) is a non-proteinogenic β-amino acid featuring a methyl-branched aliphatic side chain. Its integration into peptide sequences introduces backbone methylations that alter torsional angles (Φ, Ψ) and restrict conformational freedom. Unlike α-amino acids, the β-homo modification inserts an additional methylene unit between the Cα and N atoms, extending the peptide backbone by 1.2–1.5 Å per residue. This structural perturbation disrupts canonical hydrogen-bonding networks, forcing local or global conformational shifts in synthetic peptides [3] .
In cyclodepsipeptide systems like nodupetide, replacement of (3S,4S)-3-hydroxy-4-methylhexanoic acid (HMHA) with β-homoisoleucine converts ester linkages to amide bonds. This substitution eliminates the ester’s labile character while introducing a chiral center at Cβ. The methyl and ethyl branches in β-homoisoleucine’s side chain enhance hydrophobic packing in micellar environments—a critical factor for membrane-associated antimicrobial peptides. However, this modification abolished Pseudomonas aeruginosa growth inhibition in [β-HIle]²-nodupetide analogues, underscoring the ester bond’s role in bioactivity [3].
Table 1: Conformational Effects of β-Homoisoleucine vs. Canonical Residues
Parameter | L-Isoleucine | β-Homoisoleucine | Structural Consequence |
---|---|---|---|
Backbone Length (Å) | 3.8 | 5.0–5.3 | Extended β-strand propensity |
χ₁ Torsion Flexibility | 180° ± 60° | Restricted ± 30° | Stabilized gauche(-) conformers |
H-bond Capacity | Donor/acceptor | Reduced acceptor | Disrupted α-helix capping |
Protease Susceptibility | High | Low | Resistance to chymotrypsin/trypsin |
β-amino acids like β-homoisoleucine enforce 12-helix or 14-helix motifs when clustered sequentially. In mixed α/β-peptides targeting GPCRs (e.g., PTHR1), sporadic incorporation at ECD-contact residues (e.g., Leu²⁴, Ile²⁸) maintains α-helical topology while delaying tryptic cleavage by >4 hours. This arises from the inability of proteases to accommodate the Cβ–Cα–N bond angle (109.5°) within their active sites [10].
Incorporating Fmoc-L-β-homoisoleucine into SPPS faces two synthetic hurdles: racemization during activation and steric hindrance from the β-methyl branch. The Cβ stereocenter is prone to epimerization under basic conditions, requiring optimized coupling protocols. Studies on homologous β-homoamino acids (e.g., Fmoc-β-HomoPhe-OH) reveal that carbodiimide-mediated couplings (DIC/OxymaPure) at 0°C suppress racemization to <2% ee loss versus >15% with HATU at 25°C [4] [8].
Orthogonal protection is essential for β-homoisoleucine due to its carboxylic acid and amine functionalities. The Fmoc group (UV-cleavable with piperidine) shields the α-amine, while side-chain protection remains unnecessary given its aliphatic hydrocarbon moiety. For peptides requiring lactamization, Alloc protection on the β-amine enables Pd⁰-catalyzed deprotection without perturbing Fmoc. Recent advances replace toxic Pd⁰ with iodine/water mixtures in PolarClean/EtOAc, achieving quantitative Alloc removal in 15 minutes—compatible with Fmoc chemistry on 2-chlorotrityl chloride resins [6].
Table 2: Coupling Efficiency of Fmoc-L-β-Homoisoleucine Under Various Conditions
Coupling Reagent | Additive | Temp (°C) | Reaction Time (min) | Epimerization (%) | Yield (%) |
---|---|---|---|---|---|
DIC | OxymaPure | 0 | 120 | 1.8 | 98 |
HATU | HOAt | 25 | 30 | 15.6 | 87 |
PyBOP | DIPEA | 0 | 90 | 3.1 | 92 |
COMU | NMI | 25 | 45 | 8.9 | 85 |
Racemization measured by chiral HPLC after deprotection; Yield determined for dipeptide model Fmoc-β-HIle-Val-OH [2] [8]
Critical to scalability is suppressing aspartimide formation when β-homoisoleucine neighbors aspartate. The β-amino group nucleophilically attacks Asp side chains under basic conditions, forming succinimide derivatives. This is mitigated by:
β-homoisoleucine’s backbone extension imposes helical constraints unattainable with α-residues. In α/β-peptide chimeras of PTHrP(1–36), substituting Ile²⁸ with (S,S)-trans-2-aminocyclopentanecarboxylic acid (ACPC)—a β-homoisoleucine analogue—increased α-helix content by 40% (measured by CD spectroscopy at 222 nm). This arises from the cyclopentane ring enforcing gauche conformations that align with i→i+3 hydrogen bonds. Molecular dynamics simulations show β-homoisoleucine reduces helical fluctuations to <0.5 Å RMSF versus 1.2 Å in α-peptides .
Proteolytic stability is profoundly enhanced:
Table 3: Stability Profile of β-Homoisoleucine-Modified Peptides
Peptide Sequence | Modification Site | Trypsin t₁/₂ (h) | α-Helicity (%) | Biological Activity |
---|---|---|---|---|
PTHrP(1–36) | None | 0.2 | 38 | Full cAMP activation |
[ACPC²⁴,²⁸]-PTHrP(1–36) | Leu²⁴, Ile²⁸ | 52 | 78 | Biased signaling (10-fold cAMP) |
Nodupetide | HMHA ester | 0.5* | 41 | MIC = 0.5 µM vs. P. aeruginosa |
[β-HIle]²-Nodupetide | β-HIle amide | 48* | 67 | Inactive (MIC >100 µM) |
Chymotrypsin half-life; MIC: Minimal inhibitory concentration [3]
The ester-to-amide substitution in nodupetide analogues, however, demonstrates a critical trade-off: While proteolytic stability increased 96-fold, antimicrobial activity was abolished. This highlights that β-homoisoleucine’s backbone rigidity may disrupt dynamic interactions with bacterial membranes. Balancing stability and function requires strategic placement—typically at solvent-exposed positions—avoiding residues involved in target engagement [3] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2